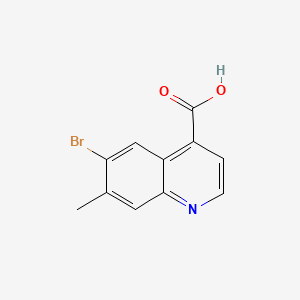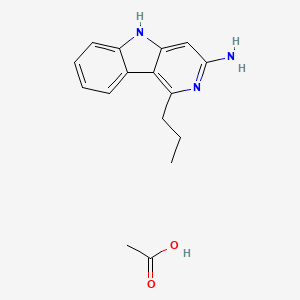
5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and drugs, playing crucial roles in cell biology and various therapeutic applications .
Métodos De Preparación
The synthesis of 3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate involves several steps. One common method includes the use of hypervalent iodine reagents for sterically hindered amination and the Larock annulation for constructing the indole ring system . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research focuses on its therapeutic potential in treating various diseases, leveraging its ability to interact with multiple biological targets.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of signaling pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate can be compared with other indole derivatives, such as:
3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole: Known for its carcinogenic properties and use in studying cancer mechanisms.
Indole-3-acetic acid: A plant hormone involved in growth and development.
9-aryl-5H-pyrido(4,3-b)indole derivatives: Investigated for their potential as tubulin polymerization inhibitors and antitumor agents.
The uniqueness of 3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
75240-12-9 |
|---|---|
Fórmula molecular |
C16H19N3O2 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
acetic acid;1-propyl-5H-pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C14H15N3.C2H4O2/c1-2-5-11-14-9-6-3-4-7-10(9)16-12(14)8-13(15)17-11;1-2(3)4/h3-4,6-8,16H,2,5H2,1H3,(H2,15,17);1H3,(H,3,4) |
Clave InChI |
IEELFTAEUUSYMF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


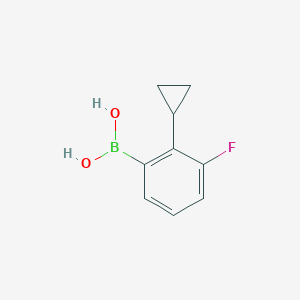
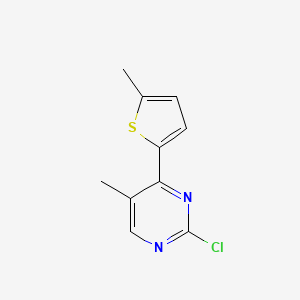
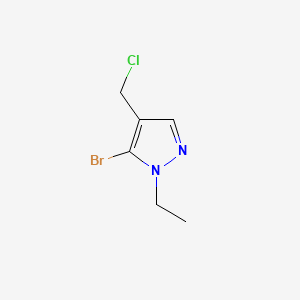
![4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13929040.png)
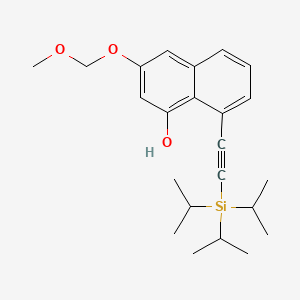
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)

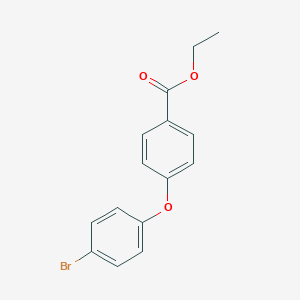
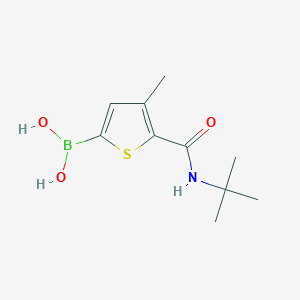
![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)
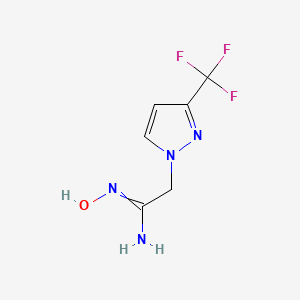
![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one](/img/structure/B13929069.png)
![2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole](/img/structure/B13929076.png)
